molecular formula C25H32N6O B3112728 1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine CAS No. 1922153-17-0

1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine

Cat. No. B3112728
CAS RN: 1922153-17-0
M. Wt: 432.6
InChI Key: BLFBSGVUERKSST-UHFFFAOYSA-N
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Description

This molecule is a potent and selective FXR agonist in vitro and has robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .


Synthesis Analysis

Compound 29 was synthesized by reacting 26 17) with 13a under basic conditions, followed by the removal of the tert -butoxycarbonyl group and reductive amination .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H21N3 . The InChI code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .


Chemical Reactions Analysis

This molecule has been found to have robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 183.3 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere .

Scientific Research Applications

Mechanism of Action

Target of Action

MELK-8a, also known as NVS-MELK8a or MELK-8ahydrochloride, is a highly potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK) . The IC50 of MELK-8a for MELK is 2 nM . In addition to MELK, it also inhibits Flt3 (ITD), Haspin, and PDGFRα with IC50s of 0.18, 0.19, and 0.42 μM, respectively . MELK plays an essential role in regulating cell mitosis in a subset of cancer cells .

Mode of Action

MELK-8a acts by inhibiting the kinase activity of MELK, which is involved in the regulation of cell cycle . This inhibition is achieved through a unique mechanism among the AMPK/Snf1 family members, where MELK is activated by auto-phosphorylation in vitro .

Biochemical Pathways

MELK is involved in several biochemical pathways related to cell cycle control, cell proliferation, apoptosis, cell migration, and cell renewal . It has been implicated in oncogenesis and resistance to cancer treatment . The inhibition of MELK by MELK-8a impacts these pathways, potentially leading to delayed mitotic entry and associated changes in the activation of Aurora A, Aurora B, and CDK1 .

Result of Action

The inhibition of MELK by MELK-8a leads to delayed mitotic entry in cancer cells . This is associated with delayed activation of Aurora A, Aurora B, and CDK1 . Furthermore, MELK-8a has been shown to cause G2/M phase arrest of cancer cells .

Action Environment

The action of MELK-8a can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the cellular environment can potentially interact with MELK-8a, influencing its efficacy.

Safety and Hazards

The safety information available indicates that this compound is dangerous. It has hazard statements H314-H302+H312, indicating that it causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin .

Future Directions

The future directions for this compound could involve further exploration of its lipid modulating properties and its potential as a therapeutic agent, given its potent and selective FXR agonist activity .

properties

IUPAC Name

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFBSGVUERKSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine
Reactant of Route 4
1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine
Reactant of Route 5
1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine
Reactant of Route 6
1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine

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